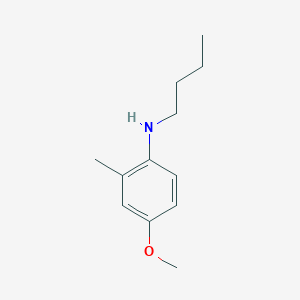

N-butyl-4-methoxy-2-methylaniline

Description

N-Butyl-4-methoxy-2-methylaniline is a substituted aniline derivative characterized by a methoxy group at the para position, a methyl group at the ortho position, and a butyl group attached to the nitrogen atom.

The parent compound, 4-methoxy-2-methylaniline (synonyms: m-cresidine, 2-methyl-p-anisidine), is a key intermediate in organic synthesis. Its structure includes a methoxy group (-OCH₃) at position 4 and a methyl group (-CH₃) at position 2 of the aromatic ring . Substitution at the nitrogen atom with a butyl group (-C₄H₉) likely enhances lipophilicity and alters solubility compared to smaller alkyl substituents (e.g., methyl). Synthesis of such derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 4-methoxy-2-methyl-N-(o-tolyl)aniline using NaOtBu and Pd(dppf)Cl₂·CH₂Cl₂ .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-butyl-4-methoxy-2-methylaniline |

InChI |

InChI=1S/C12H19NO/c1-4-5-8-13-12-7-6-11(14-3)9-10(12)2/h6-7,9,13H,4-5,8H2,1-3H3 |

InChI Key |

ZWOBYYVGPQWHAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methoxy-2-methylaniline can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-2-methylaniline with butyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-methoxy-2-methylaniline

Reagent: Butyl halide (e.g., butyl bromide)

Catalyst: Base (e.g., sodium hydroxide)

Solvent: Organic solvent (e.g., ethanol)

Reaction Conditions: Reflux at elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methoxy-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-4-methoxy-2-methylaniline has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.

Industrial Processes: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Nitrogen Substituent Effects: The N-butyl group in the target compound is expected to increase hydrophobicity compared to N-methyl derivatives (e.g., 4-methoxy-N-methylaniline) . This may enhance membrane permeability in biological systems or improve solubility in nonpolar solvents. In contrast, 4-methoxy-2-methylaniline (unsubstituted -NH₂) is more reactive in electrophilic substitution reactions, making it a versatile precursor for further functionalization .

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic attack. This contrasts with nitro-substituted analogs (e.g., 4-methoxy-5-methyl-2-nitroaniline), where the -NO₂ group deactivates the ring, directing reactivity toward nucleophilic pathways .

Crystallographic and Conformational Behavior: In 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, the all-trans conformation of the C–C–C–N–C backbone and weak C–H⋯O hydrogen bonds stabilize the crystal structure . Similar conformational rigidity may influence the physicochemical stability of N-butyl derivatives.

Biological Activity

N-butyl-4-methoxy-2-methylaniline is an organic compound belonging to the class of substituted anilines. Its structure features a butyl group and methoxy group attached to a methylaniline backbone, which influences its biological activity. This compound has garnered attention in various fields, including pharmaceuticals, environmental science, and materials chemistry.

The biological activity of this compound primarily involves its role as a ligand that interacts with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its binding affinity, potentially modulating the activity of these targets. This interaction can lead to various biological responses, such as inhibition or activation of enzymatic pathways, which are crucial in therapeutic contexts.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds with similar structures have been shown to exhibit significant cytotoxicity. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for understanding the potency of such compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-435 | 12.0 ± 0.8 |

| This compound | HCT 116 | 3.7 ± 0.5 |

These values suggest that this compound may possess significant potential as an anticancer agent, particularly in targeting specific tumor types.

Antioxidant Activity

In addition to antiproliferative effects, this compound has been evaluated for its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds structurally related to this compound have demonstrated improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Case Studies

- Anticancer Effects : A study investigated the effects of several derivatives of methoxy-substituted anilines on cancer cell lines. This compound showed promising results with significant inhibition rates against MDA-MB-435 cells.

- Environmental Impact : Research on the biodegradability of substituted anilines indicated that compounds like this compound could be monitored for environmental persistence due to their chemical stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.